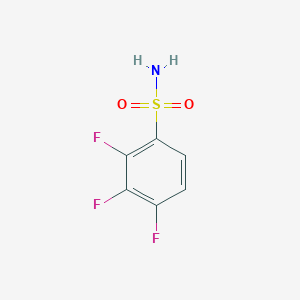

3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

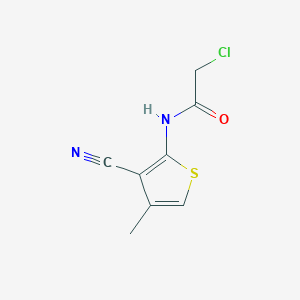

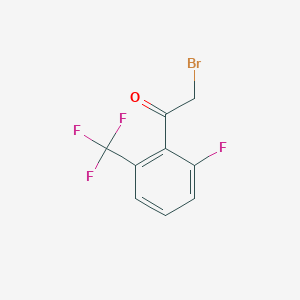

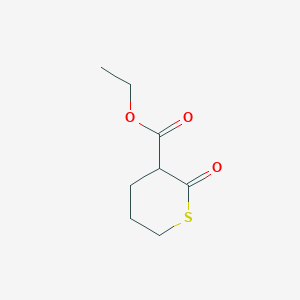

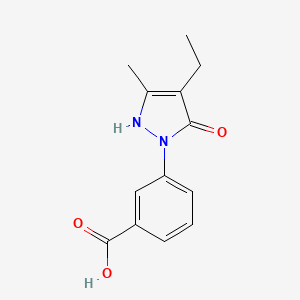

3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid (EHMPBA) is an important organic compound that has been used in a variety of scientific research applications. It is a chemical compound that is composed of a benzene ring, a pyrazole ring, and an ethyl group. This compound has been studied for its biochemical and physiological effects and has been found to have a wide range of potential applications.

Applications De Recherche Scientifique

Application in Proteomics Research

Scientific Field

Summary of Application

The compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques.

Methods of Application

The specific methods of application in proteomics research are not detailed in the source. However, in general, proteomics involves the large-scale study of proteins, particularly their structures and functions. This can involve extraction of proteins, digestion into peptides, separation and analysis by mass spectrometry, and database searching to identify the proteins.

Results or Outcomes

The specific outcomes of using this compound in proteomics research are not detailed in the source .

Potential Antimicrobial Activity

Scientific Field

Summary of Application

Compounds similar to “3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid” have been tested for antimicrobial activity .

Methods of Application

The specific methods of application are not detailed in the source. However, testing for antimicrobial activity typically involves exposing microbes to the compound and observing any changes in growth or viability.

Results or Outcomes

The tested compounds exhibited higher antimicrobial activity than the antiseptics used in practice .

Use in Medicine as an EZH2 Inhibitor

Scientific Field

Summary of Application

The compound may have potential use in medicine as an EZH2 inhibitor . EZH2 is a gene that encodes a member of the Polycomb-group (PcG) family. PcG family members form multimeric protein complexes, which are involved in maintaining the transcriptional repressive state of genes over successive cell generations.

Methods of Application

The specific methods of application in medicine are not detailed in the source . However, typically, EZH2 inhibitors are used in the treatment of diseases such as tumors and cancer .

Results or Outcomes

The specific outcomes of using this compound as an EZH2 inhibitor are not detailed in the source . However, it is suggested that it may be used for preventing and/or treating diseases such as tumors and cancer, in particular non-Hodgkin’s lymphoma, diffuse large B-cell lymphoma, follicular lymphoma, synovial sarcoma, and the like .

Propriétés

IUPAC Name |

3-(4-ethyl-5-methyl-3-oxo-1H-pyrazol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-11-8(2)14-15(12(11)16)10-6-4-5-9(7-10)13(17)18/h4-7,14H,3H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVBYWBXIYJNGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN(C1=O)C2=CC=CC(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388138 |

Source

|

| Record name | 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid | |

CAS RN |

1005615-03-1 |

Source

|

| Record name | 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.